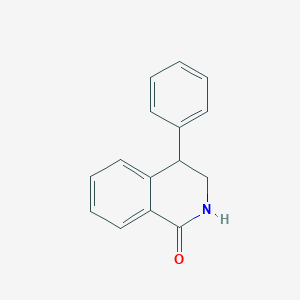

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFKRNZIPGFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-63-2 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classical and Established Synthetic Routes

Pictet-Spengler Reaction-based Approaches

The Pictet-Spengler reaction, discovered in 1911, is a fundamental method for synthesizing tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound. aalto.fithermofisher.com The reaction proceeds via the formation of a Schiff base, followed by an intramolecular electrophilic substitution onto the electron-rich aromatic ring. aalto.fi While the classical Pictet-Spengler reaction directly yields tetrahydroisoquinolines, its application for the synthesis of 4-phenyl-3,4-dihydroisoquinolin-1(2H)-ones is not a conventional approach. aalto.fiorganic-chemistry.org A direct synthesis would necessitate a modified strategy, potentially involving a β-arylethylamine precursor with a carboxylic acid or ester functionality that could subsequently form the lactam ring. However, literature primarily focuses on its use for creating the tetrahydroisoquinoline core, which could then be further oxidized or modified to the desired isoquinolinone. organic-chemistry.org Microwave-assisted Pictet-Spengler reactions have been developed to produce libraries of substituted tetrahydroisoquinolines, which can serve as precursors to isoquinolin-1(2H)-ones. organic-chemistry.orgorganic-chemistry.org

Bischler-Napieralski Reaction-derived Syntheses

The Bischler-Napieralski reaction is a more direct and widely employed classical method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgrsc.org The reaction is believed to proceed through the formation of an intermediate nitrilium ion, which then undergoes electrophilic aromatic substitution to form the dihydroisoquinoline ring. rsc.org

This methodology has been successfully applied to the synthesis of 4-phenyl substituted dihydroisoquinolines. For instance, the reaction of (S)-1-alkyl-1,2-diphenylethylamides with POCl₃–P₂O₅ leads to the formation of 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with good stereoselectivity. rsc.orgrsc.org This demonstrates the feasibility of introducing a phenyl group at the C4 position using this classical approach. Subsequent reduction of the resulting dihydroisoquinoline can yield the corresponding tetrahydroisoquinoline. rsc.orgrsc.org

Table 1: Key Features of the Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

| Feature | Description |

| Starting Material | β-Phenylethylamide |

| Reagents | Dehydrating agents such as POCl₃, P₂O₅ |

| Intermediate | Nitrilium ion |

| Product | 3,4-Dihydroisoquinoline (B110456) |

| Key Application | Synthesis of 3-alkyl-4-phenyl-1,2-dihydroisoquinolines |

Modern and Advanced Synthetic Strategies

Metal-Catalyzed Methodologies

Ruthenium(II) catalysis has emerged as a powerful tool for the construction of isoquinolone scaffolds through C-H activation and annulation reactions. mdpi.com These methods offer high efficiency and regioselectivity. One approach involves the intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes, catalyzed by a Ru(II) complex in the presence of a base and an oxidant, to yield highly substituted isoquinolones. rsc.org Another strategy utilizes the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, where the 8-aminoquinolinyl group acts as a bidentate directing group. nih.gov This reaction proceeds in open air with Cu(OAc)₂·H₂O as the oxidant and shows broad substrate scope with high regioselectivity for unsymmetrical alkynes. nih.gov Furthermore, ruthenium-catalyzed C–H activation/annulation of benzoic acids with CF₃-imidoyl sulfoxonium ylides has been developed for the synthesis of 3-trifluoromethylisoquinolinones under redox-neutral conditions. rsc.org

Table 2: Examples of Ruthenium(II)-Catalyzed Isoquinolone Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

| Benzyl isocyanates and diaryl alkynes | Ru(II) complex, Cs₂CO₃, Cu(OTf)₂ | Highly substituted isoquinolones | rsc.org |

| N-quinolin-8-yl-benzamides and alkynes | Ru(II) complex, Cu(OAc)₂·H₂O | Substituted isoquinolones | nih.gov |

| Benzoic acids and CF₃-imidoyl sulfoxonium ylides | Ru(II) complex | 3-Trifluoromethylisoquinolinones | rsc.org |

Palladium catalysis offers versatile and efficient routes to 4-phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives through C-H activation, annulation, and carbonylation reactions. mdpi.com A notable example is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This reaction proceeds with high regioselectivity to afford a variety of 3,4-substituted dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com The plausible mechanism involves the formation of a five-membered cyclopalladation intermediate, followed by coordination and insertion of the allenoic acid ester, and subsequent reductive elimination. mdpi.com

Another powerful strategy is the palladium-catalyzed enantioselective C–H carbonylation by desymmetrization, which has been successfully employed for the synthesis of chiral isoquinolinones with high enantioselectivities. acs.org Furthermore, cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety, followed by Suzuki–Miyaura coupling with arylboronic acids, provides a regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Table 3: Overview of Palladium-Catalyzed Syntheses of Dihydroisoquinolinones

| Reaction Type | Starting Materials | Catalyst/Ligand | Key Features | Reference |

| C–H Activation/Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ | High regioselectivity, good yields | mdpi.com |

| Enantioselective C–H Carbonylation | - | Pd catalyst, L-pyroglutamic acid | High enantioselectivity | acs.org |

| Cascade Cyclocarbopalladation/Suzuki Coupling | Propargylic amides, arylboronic acids | PdCl₂ | Regio- and stereoselective | nih.gov |

Rhodium-Catalyzed Alkylation Reactions

Rhodium-catalyzed C-H activation has emerged as a robust strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. acs.orgnih.govresearchgate.net This approach often utilizes a directing group to facilitate the regioselective functionalization of an aromatic C-H bond. For instance, aromatic amides bearing an 8-aminoquinoline (B160924) moiety as a directing group can undergo rhodium-catalyzed alkylation with N-vinylphthalimide. acs.orgnih.govresearchgate.net In this transformation, N-vinylphthalimide serves as a 2-aminoethylating agent. The resulting alkylated products can then be converted into the desired 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot fashion. acs.orgnih.govresearchgate.net Deuterium-labeling experiments have suggested that this reaction may proceed through a carbene mechanism. acs.orgnih.govresearchgate.net

Another example involves the Rh(III)-catalyzed tandem C-H allylation and N-alkylation annulation of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. nih.gov This one-pot synthesis proceeds under mild conditions and demonstrates broad substrate scope and high functional-group compatibility. nih.gov Mechanistic studies indicate that the rhodium(III) catalyst is crucial for both the C-H allylation and the subsequent N-alkylation cyclization process. nih.gov

Furthermore, Rh(III)-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas provides access to 4-methyl-substituted dihydroisoquinolinones. acs.org The regioselectivity of this reaction can be controlled by the choice of ligand. acs.org The use of petrochemical feedstocks like ethylene (B1197577) and propyne (B1212725) has also been demonstrated in Rh(III)-catalyzed [4+2] cycloadditions with N-(pivaloyloxy)benzamides to yield 3,4-dihydroisoquinolones and 3-methylisoquinolones, respectively. organic-chemistry.org

View Data Table for Rhodium-Catalyzed Alkylation Reactions

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium catalyst with 8-aminoquinoline directing group | Aromatic amides and N-vinylphthalimide | 3,4-dihydroisoquinolin-1(2H)-one derivatives | One-pot transformation; proceeds via a possible carbene mechanism. | acs.orgnih.govresearchgate.net |

| Rh(III) catalyst | N-methoxy-3-methylbenzamide and 2-methylidenetrimethylene carbonate | 3,4-dihydroisoquinolin-1(2H)-one | Tandem C-H-allylation/N-alkylation annulation under mild conditions. | nih.gov |

| [CptRhCl2]2 | O-pivaloyl benzhydroxamic acids and propene gas | 4-methyl-substituted dihydroisoquinolinones | Ligand-controlled regioselectivity. | acs.org |

| Rh(III) catalyst | N-(pivaloyloxy)benzamides and ethylene/propyne | 3,4-dihydroisoquinolones and 3-methylisoquinolones | Utilizes petrochemical feedstocks in a [4+2] cycloaddition. | organic-chemistry.org |

Cobalt-Catalyzed Annulation Reactions

Cobalt-catalyzed C-H activation and annulation reactions represent another significant avenue for the synthesis of isoquinolinone frameworks. acs.orgbohrium.comnih.gov These methods often offer high atom economy and can be more cost-effective compared to those using precious metals. For instance, a cobalt-catalyzed C-H annulation of N-aroylpicolinamides with alkynes has been developed for the construction of (NH)-isoquinolone scaffolds. bohrium.com This reaction employs picolinamide (B142947) as a traceless directing group, providing a straightforward route to various (NH)-isoquinolone derivatives in good yields. bohrium.com

In a different approach, cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids has been described. nih.gov This method, using inexpensive Co(OAc)₂·4H₂O as the catalyst, demonstrates switchable cyclization to either isoquinolones or isoindolinones with excellent selectivity. nih.gov For the preparation of isoquinolones, a catalytic amount of Ag₂O is used as a co-catalyst with O₂ from the air serving as the terminal oxidant. nih.gov

Furthermore, the atroposelective construction of isoquinolinones bearing a C-N chiral axis has been achieved through a cobalt-catalyzed C-H bond activation and annulation process. acs.orgresearchgate.net This conversion can be carried out in an oxygen atmosphere, generating the target C-N axially chiral frameworks with high reactivity and enantioselectivity. acs.org This protocol has also been adapted to electrochemical conditions for cobalt/Salox catalysis, allowing for an efficient and atom-economical synthesis of various axially chiral isoquinolinones under mild conditions. acs.org

View Data Table for Cobalt-Catalyzed Annulation Reactions

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cobalt catalyst with picolinamide directing group | N-aroylpicolinamides and alkynes | (NH)-isoquinolones | Utilizes a traceless directing group. | bohrium.com |

| Co(OAc)₂·4H₂O / Ag₂O | Benzamides and alkynyl carboxylic acids | Isoquinolones | Decarboxylative C-H activation/annulation with O₂ as the terminal oxidant. | nih.gov |

| Co(OAc)₂·4H₂O with chiral Salox ligand | Benzamides and alkynes | C-N axially chiral isoquinolinones | Atroposelective synthesis with high enantioselectivity; can be performed under electrochemical conditions. | acs.orgresearchgate.net |

Metal-Free Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the synthesis of this compound and its derivatives have gained significant attention. These strategies include radical cyclizations, visible-light photocatalysis, and electrochemical annulations.

Radical Cyclization Strategies

Radical cyclization reactions provide a powerful metal-free avenue for the construction of isoquinolinone skeletons. thieme.deresearchgate.netrsc.orgthieme.de One such strategy involves the tandem oxidative cyclization of vinyl isocyanides with alkanes. thieme.dethieme.de This method offers a simple and efficient way to prepare pharmacologically interesting isoquinolines with excellent functional group tolerance and a broad substrate scope. thieme.dethieme.de

Another approach focuses on the reaction of N-alkyl-N-methacryloylbenzamides with various radical precursors. researchgate.netrsc.org For example, a photocatalytic reaction with monoalkyl oxalates, which generate alkoxycarbonyl radicals upon single-electron oxidation and CO₂ extrusion, leads to alkoxycarbonyl-substituted isoquinolinediones. researchgate.net Similarly, visible-light-promoted reactions of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃, yield 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org

View Data Table for Radical Cyclization Strategies

| Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Tandem oxidative cyclization | Vinyl isocyanides and alkanes | 1-Alkylisoquinolines | Metal-free; excellent functional group tolerance. | thieme.dethieme.de |

| Photocatalytic radical addition/cyclization | N-alkyl-N-methacryloylbenzamides and monoalkyl oxalates | Alkoxycarbonyl substituted isoquinolinediones | Generates alkoxycarbonyl radicals. | researchgate.net |

| Visible-light-promoted tandem radical cyclization and sulfonylation | N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides | 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Catalyzed by fac-Ir(ppy)₃. | rsc.org |

Visible-Light Photocatalytic Syntheses

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, enabling the construction of complex molecules under mild conditions. mdpi.comrsc.orgresearchgate.netresearchgate.netscispace.com This approach has been successfully applied to the synthesis of dihydroisoquinolin-1(2H)-ones. One strategy involves the direct oxygenation of N-substituted tetrahydroisoquinolines to the corresponding benzo-fused lactams. mdpi.comresearchgate.net This can be achieved without external photocatalysts, where the substrates themselves act as photosensitizers in the presence of a catalytic amount of base and oxygen. mdpi.com Alternatively, organo-photocatalysts like eosin (B541160) Y can be used with oxygen as a green oxidant. researchgate.net

Another photocatalytic method involves a [4+2] skeleton-editing strategy for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. rsc.orgnih.gov In this reaction, NHPIs act as bifunctional reagents, and vinyl azides serve as α-primary amino alkyl radicals, initiating a ring-enlargement cascade. rsc.orgnih.gov This reaction is notable for its ability to provide convergent access to the same dihydroisoquinolinedione from different NHPIs and divergent access to different products from the same NHPI. rsc.orgnih.gov

View Data Table for Visible-Light Photocatalytic Syntheses

| Methodology | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Direct α-oxygenation | N-substituted tetrahydroisoquinolines | Dihydroisoquinolones | Can be performed without an external photocatalyst or with an organo-photocatalyst like eosin Y. | mdpi.comresearchgate.net |

| [4+2] skeleton-editing strategy | Vinyl azides and carboxylic NHPI esters | Dihydroisoquinoline-1,4-diones | NHPI esters act as bifunctional reagents; allows for convergent and divergent synthesis. | rsc.orgnih.gov |

Electrochemical Cascade Annulations

Electrosynthesis is a sustainable and powerful method in organic chemistry that has been applied to the synthesis of isoquinolinones. researchgate.netresearchgate.netnih.govacs.orgresearchgate.net An eco-friendly approach for the electrochemical radical cascade annulation of 1,2,3-benzotriazinones with alkynes has been developed. researchgate.netnih.govresearchgate.net This method proceeds under catalyst-free and external reductant-free electrolysis conditions to afford a range of isoquinolin-1(2H)-ones in moderate to good yields. researchgate.netnih.govresearchgate.net

Furthermore, a green route to obtain 3,4-dihydroisoquinolin-1(2H)-ones involves the electrochemical cascade annulation and hydrogenation of 1,2,3-benzotriazinones with alkynes, using water as the hydrogen source. acs.org This process tolerates a wide range of functional groups in both reactants and can be performed in an air atmosphere without the need for pressurized H₂, metal catalysts, or stoichiometric redox agents. acs.org Control experiments and cyclic voltammetry support a continuous cathodic reduction process. acs.org A scale-up experiment has demonstrated the practicality of this electrochemical cascade reaction. acs.org

View Data Table for Electrochemical Cascade Annulations

| Methodology | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Radical cascade annulation | 1,2,3-Benzotriazinones and alkynes | Isoquinolin-1(2H)-ones | Catalyst-free and external reductant-free electrolysis. | researchgate.netnih.govresearchgate.net |

| Cascade annulation/hydrogenation | 1,2,3-Benzotriazinones and alkynes | 3,4-dihydroisoquinolin-1(2H)-ones | Uses water as the hydrogen source; no need for pressurized H₂, metal catalysts, or stoichiometric redox agents. | acs.org |

Multicomponent and One-Pot Protocols

Multicomponent and one-pot reactions are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules in a single operation, reducing time, cost, and waste. nih.govmdpi.comsemanticscholar.orgacs.org An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.gov This method starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines, using a quinine-based squaramide organocatalyst. nih.gov The reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence to yield the target compounds as virtually single diastereomers with moderate to good yields and enantioselectivities. nih.gov

Another example is a chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines, which can be precursors to dihydroisoquinolinones. mdpi.com This process involves the laccase/TEMPO-mediated oxidation of benzylic alcohols to the corresponding aldehydes, followed by a phosphate (B84403) salt-mediated Pictet-Spengler reaction with an amino alcohol. mdpi.com Additionally, a novel one-pot protocol for the synthesis of quinoline-appended quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a reagent has been reported, showcasing the versatility of one-pot strategies in creating complex heterocyclic systems. acs.org

View Data Table for Multicomponent and One-Pot Protocols

| Methodology | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic one-pot synthesis | 2-(nitromethyl)benzaldehydes and N-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis via an aza-Henry–hemiaminalization–oxidation sequence. | nih.gov |

| Chemoenzymatic one-pot process | Benzylic alcohols and an amino alcohol | Tetrahydroisoquinolines | Consecutive laccase/TEMPO oxidation and Pictet-Spengler reaction. | mdpi.com |

| One-pot three-component reaction | 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide | Quinoline-appended quinazolinones | Simultaneous formation of quinoline (B57606) and quinazolinone rings. | acs.org |

Ugi Reaction Integration for Scaffold Construction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, renowned for its ability to generate molecular diversity. nih.govsciepub.com The classic U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govresearchgate.net While the direct product is not the target heterocycle, the strategic selection of bifunctional reactants allows for post-Ugi modifications or intramolecular cyclizations to construct the desired 3,4-dihydroisoquinolin-1(2H)-one scaffold.

The mechanism typically begins with the formation of an imine from the amine and carbonyl components, which is then protonated to form an iminium ion. semanticscholar.org Nucleophilic attack by the isocyanide, followed by the addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement), yields the final Ugi product. nih.govsemanticscholar.org By incorporating latent reactive sites within the starting materials, subsequent reactions can be orchestrated to form the heterocyclic ring system. For instance, a three-component Ugi reaction involving 3,4-dihydroisoquinolines, isocyanides, and various acids can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which are closely related precursors to the target lactam structure. researchgate.net

| Amine Component | Carbonyl Component | Isocyanide | Acid | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde (B42025) | tert-Butyl isocyanide | Benzoic acid | α-Bisamide | sciepub.com |

| 3,4-Dihydroisoquinoline | - | Various Isocyanides | Various Acids | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | researchgate.net |

Castagnoli-Cushman Reaction Applications

The Castagnoli-Cushman Reaction (CCR) provides a more direct and powerful route to the 3,4-dihydroisoquinolin-1(2H)-one skeleton. This reaction typically involves the condensation of homophthalic anhydride (B1165640) (HPA) with an imine, delivering the desired lactam core with high diastereoselectivity. researchgate.netresearchgate.net A highly effective three-component variant (3C-CCR) combines HPA, an amine, and an aldehyde, generating the imine in situ. organic-chemistry.org This approach has been successfully applied to synthesize a wide array of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov

Mechanistic studies suggest the reaction proceeds through two potential pathways: either the imine is acylated first, followed by an intramolecular Mannich reaction, or an initial Mannich-type reaction occurs. researchgate.netorganic-chemistry.org Crossover experiments and spectroscopic monitoring have provided evidence that amide-acid intermediates are formed, which then react with the aldehyde in a Mannich-like mechanism to form the lactam. organic-chemistry.org The reaction often proceeds with excellent trans-diastereoselectivity and can be performed without the need for Lewis acid catalysts. organic-chemistry.org This methodology has been instrumental in preparing libraries of these compounds for biological screening, such as for inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

| Amine | Aldehyde | Anhydride | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroaniline | Benzaldehyde | Homophthalic anhydride | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4% | nih.gov |

| 4-(Trifluoromethoxy)aniline | Benzaldehyde | Homophthalic anhydride | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 74.6% | nih.gov |

| Various amines | Formaldimine equivalents | Homophthalic anhydrides | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Not specified | nih.gov |

Tandem and Domino Procedures in Synthesis

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. mdpi.com A notable example for the synthesis of 3,4-dihydroisoquinolones is a base-promoted tandem process that constitutes a net [4+2] annulation. acs.org This one-pot procedure involves an initial aminobenzylation of an aldehyde, followed by transamidation of an N-acyl pyrrole, resulting in the formation of two new C-N bonds and one C-C bond to construct the heterocyclic scaffold. acs.org

Another innovative approach involves an intramolecular cascade cyclization initiated by photogenerated N-amidyl radicals. rsc.orgresearchgate.net This method allows for the one-pot construction of structurally complex fused polyheterocycles that incorporate the isoindolin-1-one (B1195906) or 3,4-dihydroisoquinolin-1(2H)-one moiety. rsc.org Such procedures proceed under mild conditions and demonstrate good functional group tolerance, providing a concise pathway to valuable drug-like molecular architectures. rsc.org

Intramolecular Cyclization Chemistry

Intramolecular cyclization represents one of the most traditional and fundamental strategies for constructing the 3,4-dihydroisoquinolin-1(2H)-one ring system. acs.org These methods typically involve the formation of a key C-N or C-C bond from a pre-functionalized acyclic precursor.

Cyclization of Carbamate, Urea (B33335), Isocyanate, and Azidoamide Precursors

The cyclization of various activated amide precursors is a well-established route to 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgkthmcollege.ac.in These methods often rely on Friedel-Crafts-type reactions, where an electrophilic center on the side chain is attacked by the pendant aryl ring.

Carbamate Precursors : The cyclization of carbamates derived from phenylethylamines can be promoted by strong acids. kthmcollege.ac.innih.gov The strength of the acid is a critical factor for the success of the cyclization. kthmcollege.ac.in

Urea Precursors : Urea derivatives can be cyclized to form the corresponding lactam, often requiring strongly acidic conditions. acs.orgkthmcollege.ac.in Alternatively, base-mediated cyclization, for example using sodium hydride (NaH), can be employed on suitably designed urea precursors. researchgate.net

Isocyanate Precursors : Isocyanates are highly reactive intermediates that can be generated in situ from acyl azides via a Curtius rearrangement. researchgate.net The resulting isocyanate can then undergo thermal intramolecular cyclization to yield the dihydroisoquinolinone core. researchgate.netrsc.org

Azidoamide Precursors : Azidoamides serve as precursors for the formation of the lactam ring. acs.orgkthmcollege.ac.in For example, the intramolecular cyclization of an acyl radical onto an azido (B1232118) group has been shown to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net

While effective, many of these traditional methods can suffer from limitations related to the use of harsh acidic conditions, which may not be compatible with sensitive functional groups. acs.org

Cyclization via Iminium Intermediates

Cyclization reactions proceeding through iminium ion intermediates are central to the synthesis of many isoquinoline (B145761) alkaloids and related structures. Key reactions like the Bischler-Napieralski and Pictet-Spengler reactions rely on the generation of an electrophilic iminium species that undergoes intramolecular attack by an electron-rich aromatic ring.

The Pomeranz–Fritsch–Bobbitt cyclization is a classic method that leads to the tetrahydroisoquinoline core via an iminium intermediate. nih.gov This strategy can be adapted for the synthesis of the target lactam. An N-acyliminium ion, generated from an appropriate precursor, can undergo intramolecular C-C bond formation to construct the 3,4-dihydroisoquinolin-1(2H)-one ring. This approach is particularly useful in stereoselective syntheses, where the facial selectivity of the nucleophilic attack on the iminium ion can be controlled. researchgate.net The generation of the iminium intermediate can be achieved from various precursors, including the dehydration of amides or the reaction of N-chloroamines. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantioenriched 3,4-dihydroisoquinolin-1(2H)-one derivatives is of significant interest due to the prevalence of chiral isoquinoline alkaloids in nature and medicine. nih.gov Several strategies have been developed to control the stereochemistry at the C4 position and other stereocenters.

A highly effective method for the trans-diastereoselective introduction of an aryl group at the C4 position involves a two-step sequence starting from 3(2H)-isoquinolones. d-nb.info The first step is a Regitz diazo transfer, followed by a triflic acid (TfOH)-promoted hydroarylation with an arene molecule. This protocol provides access to 1,2,4-trisubstituted 1,4-dihydroisoquinol-3-ones with high diastereoselectivity. d-nb.info

Other powerful asymmetric methods include:

1,3-Dipolar Cycloadditions : The enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral primary amines, can construct complex tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity (up to >25:1 dr, >95% ee). nih.gov

Chiral Auxiliaries : The use of chiral auxiliaries, such as (R)-phenylglycinol, can direct the stereochemical outcome of key bond-forming steps. nih.gov For instance, a Petasis reaction involving a chiral aminoacetaldehyde acetal, followed by a Pomeranz-Fritch-Bobbitt cyclization, can produce chiral tetrahydroisoquinoline-1-carboxylic acid derivatives. nih.gov Similarly, chiral N-tert-butanesulfinyl imines are widely used as versatile intermediates for the stereoselective synthesis of nitrogen-containing heterocycles. ua.es

| Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Product Type | Reference |

|---|---|---|---|---|

| Diastereoselective Hydroarylation | TfOH | trans-diastereoselective | 4-Aryl-1,4-dihydroisoquinol-3-one | d-nb.info |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral primary amine catalyst | High dr (>25:1) and ee (>95%) | Tetrahydroisoquinoline derivatives | nih.gov |

| Chiral Auxiliary Approach (Petasis/Pomeranz–Fritsch) | (R)-phenylglycinol | Diastereoselective | Tetrahydroisoquinoline-1-carboxylic acid | nih.gov |

| Chiral N-tert-butanesulfinyl imines | (R)- or (S)-tert-butanesulfinamide | High diastereoselectivity | 3-Substituted-1,2,3,4-tetrahydroisoquinolines | ua.es |

Enantioselective Approaches

The enantioselective synthesis of 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been successfully achieved through organocatalysis. One notable approach involves a one-pot aza-Henry–hemiaminalization–oxidation sequence. nih.gov This method utilizes a quinine-based squaramide organocatalyst to facilitate the reaction between 2-(nitromethyl)benzaldehydes and various N-protected aldimines.

The reaction proceeds to furnish trans-configured 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with the creation of two adjacent stereocenters. The scope of the reaction is broad, accommodating a range of substituents on both the benzaldehyde and aldimine components. This includes electron-donating and electron-withdrawing groups such as alkyl, alkoxy, nitro, and halogen substituents. nih.gov The process is characterized by moderate to good yields, ranging from 39% to 78%, and achieves moderate to excellent enantioselectivities, with enantiomeric excesses (ee) between 40% and 95%. nih.gov

Asymmetric Catalysis in Scaffold Assembly

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the this compound scaffold. Organocatalysis, in particular, has emerged as a successful strategy.

As mentioned in the enantioselective approaches, a quinine-based squaramide organocatalyst has been effectively employed in a one-pot sequence to synthesize trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov The catalyst, used in a low loading of 5 mol%, facilitates an aza-Henry reaction followed by hemiaminalization and subsequent oxidation. This domino reaction sequence allows for the construction of the heterocyclic core with two adjacent stereocenters in a single operation. The resulting products are obtained as virtually single diastereomers with enantiomeric excesses reaching up to 95%. nih.gov

The following table summarizes the key findings of the organocatalytic asymmetric synthesis:

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | H | Ph | 78 | 95 |

| 2 | H | 4-MeO-C₆H₄ | 75 | 94 |

| 3 | H | 4-Cl-C₆H₄ | 72 | 92 |

| 4 | 4-MeO | Ph | 68 | 90 |

| 5 | 4-NO₂ | Ph | 55 | 85 |

Table 1: Organocatalytic Asymmetric Synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

This method highlights the potential of asymmetric catalysis to provide efficient and highly selective routes to chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Chemical Transformations and Derivatization Strategies of the 4 Phenyl 3,4 Dihydroisoquinolin 1 2h One Scaffold

Functionalization of the Core Structure

The 4-phenyl-3,4-dihydroisoquinolin-1(2H)-one core offers multiple sites for chemical modification, including C-H bonds, the nitrogen atom, and the aromatic rings. These positions can be selectively functionalized to introduce a variety of substituents, thereby modulating the molecule's properties.

C-H Bond Functionalization and Alkylation

Direct C-H bond functionalization represents a powerful and atom-economical strategy for elaborating core molecular scaffolds. In the context of isoquinolin-1(2H)-one derivatives, research has shown the potential for C-4 functionalization. For instance, a method for the C-4 alkylation of isoquinolin-1(2H)-ones (the unsaturated analogue) has been developed through a Lewis acid-catalyzed conjugate addition to para-quinone methides. researchgate.net This approach allows for the direct formation of a C-C bond at the C-4 position. researchgate.net

While rhodium-catalyzed C-H activation has been effectively used in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one ring system itself, literature detailing the subsequent C-H functionalization of the pre-formed this compound scaffold is less common. kthmcollege.ac.in The exploration of transition metal-catalyzed C-H functionalization on this specific core remains an area with potential for future development, offering pathways to novel derivatives that are otherwise difficult to access.

N-Alkylation and N-Derivatization

The secondary amine nitrogen within the lactam ring is a prime site for derivatization. A wide range of substituents can be introduced at this position through N-alkylation and N-acylation reactions, significantly expanding the chemical diversity of the scaffold. Extensive research on the closely related 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid framework demonstrates the facility of N-derivatization. nih.govrsc.org

Various alkyl and aryl groups have been successfully incorporated. For example, N-alkylation has been achieved using simple alkyl groups like butyl, as well as more complex moieties such as phenethyl and 3-phenylpropyl. nih.gov Furthermore, the nitrogen atom can be readily arylated with substituted phenyl rings, leading to a host of N-aryl derivatives. nih.govrsc.org These transformations are typically achieved through standard synthetic protocols, such as the Castagnoli-Cushman reaction, which allows for the one-pot synthesis of these diversely substituted lactams. nih.govrsc.org

| N-Substituent | Resulting Compound Name | Yield (%) |

|---|---|---|

| Butyl | 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 52.4% |

| Furan-2-ylmethyl | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.0% |

| Phenethyl | 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.8% |

| 3-Phenylpropyl | 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 70.2% |

Introduction of Diverse Substituents on the Phenyl Ring and Isoquinolinone Core

Functionalization can be extended to the aromatic portions of the molecule, including the 4-phenyl ring and the fused benzene (B151609) ring of the isoquinolinone core. The introduction of various substituents on an N-phenyl ring has been extensively documented, allowing for fine-tuning of the molecule's electronic and steric properties. nih.govrsc.org

A broad array of electron-donating and electron-withdrawing groups has been incorporated onto the N-phenyl substituent. Halogenated derivatives, including fluoro, chloro, bromo, and iodo analogues, have been synthesized in good yields. nih.govrsc.org Additionally, alkoxy groups (e.g., ethoxy), alkyl groups (e.g., isopropyl), and more complex functionalities like trifluoromethoxy and phenoxy groups have been successfully introduced. nih.govrsc.org This highlights the robustness of the synthetic methods and the tolerance of the scaffold to a wide range of functional groups. Functionalization of the isoquinolinone core itself, particularly on the fused aromatic ring, is also a key strategy for creating analogues, often by selecting appropriately substituted starting materials for the cyclization reaction. nih.gov

| Substituent on N-Phenyl Ring | Resulting Compound Name | Yield (%) |

|---|---|---|

| 4-Fluoro | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.8% |

| 4-Chloro | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4% |

| 4-Bromo | 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72.7% |

| 4-Iodo | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3% |

| 4-Ethoxy | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.1% |

| 4-Isopropyl | 2-(4-Isopropylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 70.2% |

| 4-(Trifluoromethoxy) | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 74.6% |

| 4-(4-Chlorophenoxy) | 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 83.0% |

Ring Transformations and Modifications

Beyond substitution reactions, the core heterocyclic structure of this compound can undergo significant transformations, including oxidation and reduction, which alter the hybridization and functionality of the ring system.

Oxidation to Isoquinoline (B145761) Analogues

The dihydroisoquinolinone ring system is a candidate for aromatization to the corresponding isoquinolone. In broader synthetic chemistry, dihydroisoquinolines and tetrahydroisoquinolines are often oxidized to their fully aromatic isoquinoline counterparts. organic-chemistry.org The conversion of the dihydroisoquinolinone lactam to an isoquinolone represents a dehydrogenation reaction. While specific, optimized protocols for the oxidation of this compound are not extensively detailed, general methods for the oxidation of similar heterocyclic systems suggest this is a feasible transformation. Such a reaction would yield a planar, aromatic 4-phenylisoquinolin-1(2H)-one, a scaffold with distinct electronic and structural properties compared to its saturated precursor.

Reduction Reactions

The lactam carbonyl group at the C-1 position is a key site for reduction. Complete reduction of this amide functionality would transform the dihydroisoquinolin-1(2H)-one into a 4-phenyl-1,2,3,4-tetrahydroisoquinoline. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, which are capable of reducing amides to amines.

This reaction is distinct from the reduction of the related imine, 1-phenyl-3,4-dihydroisoquinoline, which contains a C=N double bond that is readily reduced to a C-N single bond by hydride reagents like sodium borohydride (B1222165) to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631). google.com The reduction of the lactam in this compound removes the C1-carbonyl oxygen entirely, yielding a cyclic secondary amine and fundamentally altering the nature of the heterocyclic core.

Incorporation of Additional Heterocyclic and Aromatic Ring Systems

The fusion of additional ring systems to the this compound scaffold can significantly alter its steric and electronic properties, leading to compounds with unique chemical and pharmacological profiles. Key strategies involve the introduction of appropriate functional groups onto the dihydroisoquinolinone core, which then serve as handles for subsequent cyclization and annulation reactions.

Synthesis of Pyrazolo[4,3-c]isoquinolinone Derivatives

The construction of a pyrazole (B372694) ring fused to the isoquinolinone core typically requires the presence of a 1,3-dicarbonyl or an equivalent synthon that can undergo cyclocondensation with hydrazine (B178648) derivatives. A plausible synthetic strategy commences with the functionalization of the this compound starting material.

One potential approach involves a Vilsmeier-Haack reaction to introduce a formyl group at the C-4 position of the isoquinolinone ring. The resulting 4-formyl derivative can then be further manipulated. For instance, reaction with a suitable carbanion could introduce a keto functionality at the C-3 position, creating the necessary 1,3-dicarbonyl precursor. Subsequent treatment with hydrazine or a substituted hydrazine would then lead to the formation of the desired pyrazolo[4,3-c]isoquinolinone derivative.

While direct experimental data for this specific transformation on this compound is not extensively documented, related syntheses of pyrazolo[4,3-c]quinolines and other fused pyrazoles provide strong evidence for the feasibility of this approach. For example, the synthesis of pyrazolo[4,3-c]quinoline-5-oxide has been achieved through the cyclocondensation of a 3-(2-nitrobenzoyl)pentane-2,4-dione with phenylhydrazine, followed by reductive cyclization. This highlights the general principle of utilizing a dicarbonyl precursor for pyrazole ring formation.

A study on the synthesis of novel pyrazolo[4,3-c]isoquinolin-3-ols also demonstrates the construction of this fused heterocyclic system, albeit from a different starting material. nih.gov This research underscores the interest in this particular scaffold and the viability of cyclization strategies to achieve it.

Table 1: Proposed Reaction Scheme for the Synthesis of Pyrazolo[4,3-c]isoquinolinone Derivatives

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | POCl₃, DMF (Vilsmeier-Haack) | 4-Formyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one |

| 2 | 4-Formyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Acylating agent, Base | 3-Acyl-4-formyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one |

| 3 | 3-Acyl-4-formyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Hydrazine hydrate (B1144303) (NH₂NH₂) | Pyrazolo[4,3-c]isoquinolinone derivative |

This table presents a hypothetical reaction sequence based on established organic synthesis principles.

Synthesis of Pyridazino[4,3-c]isoquinolinone Derivatives

The annulation of a pyridazine (B1198779) ring onto the isoquinolinone scaffold necessitates the introduction of a 1,2-dicarbonyl or a related synthon that can react with hydrazine. A synthetic route could involve the oxidation of the C3-C4 bond of the dihydroisoquinolinone ring to introduce the required dicarbonyl functionality. However, this is a challenging transformation that may require harsh conditions and could lead to side products.

A more plausible approach would be to start from a precursor that can be readily converted to the desired fused system. For instance, the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones has been achieved through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. clockss.org This suggests that introducing a hydrazine moiety at a suitable position on the isoquinolinone ring could be a key step.

Alternatively, a strategy involving the construction of the pyridazine ring from acyclic precursors followed by cyclization to form the isoquinolinone ring could be envisioned, though this falls outside the scope of derivatizing the pre-existing this compound scaffold.

Table 2: Potential Precursors for Pyridazino[4,3-c]isoquinolinone Synthesis

| Precursor Structure | Synthetic Utility |

| 3,4-Dioxo-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Direct cyclocondensation with hydrazine. |

| 3-Hydrazinyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Potential for oxidative cyclization to form the pyridazine ring. |

This table outlines hypothetical precursors that could lead to the desired fused pyridazine system.

Incorporation of Additional Aromatic Ring Systems

The fusion of an additional aromatic ring to the this compound scaffold to create polycyclic aromatic systems can be achieved through modern synthetic methodologies, particularly transition metal-catalyzed C-H activation and annulation reactions. These methods offer a powerful and atom-economical way to construct complex molecular architectures.

For example, rhodium(III)-catalyzed C-H activation of a benzamide, followed by annulation with an alkyne, is a well-established method for the synthesis of isoquinolinones. This principle can be extended to the this compound system. By functionalizing the existing aromatic ring of the isoquinolinone with a directing group, it may be possible to achieve a regioselective C-H activation and subsequent annulation with a suitable coupling partner, such as a diyne or a benzyne (B1209423) precursor, to construct an additional aromatic ring.

While specific examples of such annulations on the this compound scaffold are not prevalent in the literature, the general applicability of these transition metal-catalyzed reactions to a wide range of substrates suggests their potential in this context. The choice of catalyst, directing group, and reaction conditions would be crucial for the successful implementation of this strategy.

Table 3: General Strategies for Aromatic Ring Annulation

| Strategy | Description | Potential Application |

| Transition Metal-Catalyzed C-H Annulation | Direct coupling of a C-H bond with a π-system (e.g., alkyne, diyne) to form a new ring. | Fusion of a benzene or other aromatic ring to the existing aromatic part of the isoquinolinone. |

| Diels-Alder Reaction | [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can be subsequently aromatized. | Requires the introduction of a diene functionality onto the isoquinolinone scaffold. |

| Hexadehydro Diels-Alder Reaction | Reaction of an alkyne and a diyne to form a benzyne intermediate, which can be trapped to form an aromatic product. | A powerful method for constructing highly substituted aromatic rings. |

Analytical and Spectroscopic Characterization Methodologies for 4 Phenyl 3,4 Dihydroisoquinolin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially advanced 2D NMR experiments.

¹H NMR Applications in Structure Elucidation

A ¹H NMR spectrum would provide crucial information about the electronic environment, connectivity, and number of protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the phenyl ring and the isoquinolinone core, as well as signals for the aliphatic protons at the C3 and C4 positions and the N-H proton. Key features would include:

Chemical Shifts (δ): The precise location of each signal would indicate the type of proton. Aromatic protons would typically appear in the downfield region (approx. 7.0-8.5 ppm), while the aliphatic protons (CH and CH₂) would be more upfield.

Integration: The area under each peak would be proportional to the number of protons it represents, confirming the proton count in each part of the molecule.

Spin-Spin Coupling (J): The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, allowing for the determination of proton connectivity. For instance, the coupling between the proton at C4 and the two protons at C3 would provide valuable structural confirmation.

¹³C NMR Applications in Structure Elucidation

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Chemical Shifts (δ): The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. The carbonyl carbon (C1) would be the most downfield signal (typically >160 ppm). Aromatic and quaternary carbons would appear in the 110-150 ppm range, while the aliphatic carbons (C3 and C4) would be found in the upfield region.

Advanced NMR Techniques for Stereochemistry and Dynamics

To unambiguously assign all proton and carbon signals and to study the molecule's three-dimensional structure, advanced NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity established from splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the entire molecular structure and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, a NOESY experiment would show correlations between protons that are close in space, regardless of whether they are bonded. This would be critical for establishing the relative orientation of the phenyl group at the C4 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of this compound with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (e.g., C₁₅H₁₃NO), confirming that the synthesized compound has the correct atomic composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Ionization Methods and Fragmentation Analysis

Different ionization methods can be used to generate ions for MS analysis.

Electrospray Ionization (ESI): A soft ionization technique that typically generates the protonated molecule [M+H]⁺. This is useful for confirming the molecular weight.

Electron Ionization (EI): A higher-energy technique that causes extensive fragmentation of the molecule.

The fragmentation pattern is a molecular fingerprint. By inducing fragmentation (e.g., through collision-induced dissociation in an MS/MS experiment), characteristic neutral losses and fragment ions would be observed. Analysis of these fragments would help to confirm the presence of the phenyl group and the dihydroisoquinolinone core, providing further validation of the proposed structure.

X-ray Crystallography for Absolute Structure and Conformational Analysis

No published crystal structure data for this compound could be located. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed conformational analysis is not available.

Other Spectroscopic Techniques

Specific experimental IR spectra for this compound are not available in the searched literature. A detailed table of characteristic absorption bands cannot be provided.

Published UV-Vis absorption spectra for this compound could not be found. As a result, data on its maximum absorption wavelengths (λmax) and molar absorptivity in various solvents are unavailable.

Integrated Spectroscopic Data Analysis for Comprehensive Structure Determination

Without the primary spectroscopic data (X-ray, IR, UV-Vis, NMR), a comprehensive analysis integrating these techniques for the definitive structure determination of this compound cannot be performed.

Mechanistic Investigations of Chemical Transformations Involving 4 Phenyl 3,4 Dihydroisoquinolin 1 2h One

Elucidation of Reaction Pathways and Intermediates

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core often proceeds through well-established reaction pathways, such as the Bischler-Napieralski reaction or the Castagnoli-Cushman reaction. nih.govorganic-chemistry.org The Bischler-Napieralski reaction typically involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. A key intermediate in this process is a resonance-stabilized N-acyliminium ion, which undergoes electrophilic attack on the aromatic ring to form the dihydroisoquinoline structure. organic-chemistry.org

In the context of synthesizing derivatives of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, the Castagnoli-Cushman reaction is particularly relevant. nih.govrsc.org This multicomponent reaction utilizes an amine, an aldehyde (such as benzaldehyde (B42025) to introduce the phenyl group at the 4-position), and a dicarboxylic acid anhydride (B1165640). The generally accepted mechanism proceeds through the formation of an imine from the amine and aldehyde, which is then protonated to form an iminium ion. This ion is subsequently attacked by the enol form of the anhydride. The resulting intermediate then undergoes a cyclization and dehydration cascade to yield the final dihydroisoquinolinone product. While the specific intermediates for the synthesis of this compound have not been isolated in all reported syntheses, the pathway is inferred from the well-studied mechanism of the general reaction.

The importance of isolating and characterizing reaction intermediates to definitively prove a mechanistic pathway has been demonstrated in related heterocyclic syntheses. For example, in the formation of certain complex tetraazafluoranthen-3(2H)-ones, the proposed mechanism was ambiguous until key intermediates were isolated and analyzed using NMR and X-ray crystallography. mdpi.com Such rigorous approaches provide factual validation for proposed reaction steps, moving beyond theoretical postulation. mdpi.com

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in directing the course and efficiency of chemical transformations leading to and involving isoquinoline (B145761) derivatives. Various metal-based catalysts have been employed to achieve high selectivity and yield.

Silver catalysts, such as silver triflate (AgOTf), have been used in tandem cycloisomerization/hydroarylation reactions to form related 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org In these transformations, the silver(I) ion is proposed to act as a Lewis acid, activating an ortho-alkynyl group on an aldimine substrate. This activation facilitates a 6-endo-dig cyclization, generating a vinyl-silver intermediate which, after protonolysis, leads to an isoquinolinium species that is subsequently attacked by a nucleophile. rsc.org

Palladium catalysts are also prominent. For instance, a K3PO4·3H2O-modified Palladium on carbon (Pd/C) catalyst has been developed for the selective partial dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines to their corresponding 3,4-dihydroisoquinoline (B110456) counterparts. researchgate.net The modified catalyst demonstrates high chemoselectivity by preventing over-oxidation to the fully aromatic isoquinoline, highlighting the catalyst's role in controlling the extent of oxidation. researchgate.net

Furthermore, gold catalysts have been utilized in cascade reactions involving amine nucleophiles and alkynoic acids to generate complex polycyclic systems related to the isoquinoline core. researchgate.net The proposed mechanism involves an initial gold(I)-catalyzed cycloisomerization of the alkynoic acid, which is then attacked by the amine to form an intermediate that undergoes further intramolecular condensation. researchgate.net

The table below summarizes the role of different catalysts in the synthesis of isoquinoline-related structures.

| Catalyst System | Reaction Type | Proposed Role of Catalyst |

| AgOTf | Tandem Cycloisomerization/Hydroarylation | Lewis acid activation of an alkyne group for cyclization. rsc.org |

| K3PO4·3H2O-modified Pd/C | Partial Dehydrogenation | Promotes selective oxidation and suppresses over-aromatization. researchgate.net |

| AuPPh3Cl/AgSbF6 | Cascade Annulation | Catalyzes cycloisomerization of an alkynoic acid to initiate the cascade. researchgate.net |

| Rhodium/Copper | Reactions of Diazo Compounds | Catalyzes carbene transfer for the synthesis of spirocyclic heterocycles. nih.gov |

Studies on Electron Transfer Processes

Electron transfer (ET) is a fundamental process that can initiate or mediate chemical reactions. The electron-rich nature of the isoquinoline core makes it susceptible to participating in charge-transfer interactions and electron transfer-mediated reactions.

Studies on the closely related compound 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) (PTHIQ) have demonstrated its ability to act as an electron donor in the formation of molecular charge-transfer (CT) complexes. nih.gov When PTHIQ was mixed with various π-electron acceptors like 1,4-benzoquinone (B44022) (BQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and tetracyanoquinodimethane (TCNQ), stable 1:1 CT complexes were formed. nih.gov Spectroscopic and theoretical DFT calculations confirmed that the interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the PTHIQ donor to the lowest unoccupied molecular orbital (LUMO) of the acceptors. nih.gov The strength of this interaction was found to increase with the electron affinity of the acceptor (BQ < DDQ < TCNQ). nih.gov

In other contexts, such as with 5-nitroisoquinolines, reactions can proceed via a radical nucleophilic substitution (SRN1) mechanism, which is initiated by an electron transfer event. researchgate.net The reaction of 1-chloromethyl-5-nitroisoquinoline with the 2-nitropropane (B154153) anion, for example, is facilitated by conditions conducive to single-electron transfer, such as photo-initiation. researchgate.net This indicates that the isoquinoline scaffold, particularly when substituted with electron-withdrawing groups, can readily participate in ET-mediated pathways.

Deuterium-Labeling Experiments for Mechanism Probing

Deuterium-labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction, thereby providing strong evidence for or against a proposed mechanism. By replacing specific protons with deuterium (B1214612), chemists can determine which C-H bonds are broken and formed, and can gain insight into the nature of reaction intermediates and transition states.

While specific deuterium-labeling studies focused exclusively on this compound are not widely reported, this methodology has been applied to elucidate the mechanisms of closely related reactions. For example, in a gold-catalyzed cascade reaction to form 12b-methyl-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one, deuterium-labeling experiments were conducted using D₂O to probe the reaction pathway. researchgate.net The results of such experiments can help to confirm the involvement of proton transfer steps and the participation of the solvent in the mechanism. The incorporation or lack of incorporation of deuterium at specific positions in the final product provides a clear marker for the mechanistic steps involved. This technique remains a critical tool for definitively probing the intricate details of the formation of complex heterocyclic systems.

Computational and Theoretical Chemistry Studies of 4 Phenyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of medium-sized organic molecules like 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. DFT methods provide a good balance between computational cost and accuracy for determining electronic structure and predicting molecular properties.

Energy Minimization and Transition State Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as energy minimization or geometry optimization. For analogues of the dihydroisoquinolinone core, DFT calculations are used to locate the global minimum on the potential energy surface, representing the most stable conformation. This process is critical as the conformation of the molecule can significantly influence its properties. For related heterocyclic systems like tetrahydroquinolines, computational studies have successfully discriminated between multiple stable conformations, revealing that some conformers may relax to lower energy states under specific conditions.

Transition state analysis, another key aspect of DFT calculations, is employed to study the energy barriers of chemical reactions. While specific transition state analyses for reactions involving this compound are not extensively detailed in the public literature, this methodology is fundamental to understanding reaction mechanisms, such as isomerization or cycloaddition reactions, that isoquinoline (B145761) derivatives can undergo. By calculating the energy of the transition state, chemists can predict the feasibility and rate of a chemical process.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of this compound and its analogues. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. zsmu.edu.ua A smaller energy gap generally suggests higher reactivity. zsmu.edu.ua

For related quinoline (B57606) and isoquinoline derivatives, DFT studies have been used to compute a variety of electronic properties that help in predicting reactivity. sapub.org These properties, often referred to as global reactivity descriptors, are calculated from the HOMO and LUMO energies.

Table 1: Key Electronic Properties Calculated by DFT

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for predicting how a molecule will interact with other reagents. For instance, the MEP can highlight areas susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its analogues, these methods are vital for understanding their three-dimensional structures and conformational preferences.

Ligand Design Principles (excluding biological outcomes)

Computational molecular modeling plays a crucial role in the principles of ligand design. Based on the structure of a target molecule like this compound, new analogues can be designed by applying principles of isosteric and bioisosteric replacement, conformational restriction, and scaffold hopping. For example, modifying substituents on the phenyl ring or the isoquinolinone core can alter the molecule's steric and electronic properties in a predictable manner. Fragment-based approaches are also employed, where different molecular fragments are combined to create new chemical entities with desired structural features.

Structure-Based Design Methodologies (focus on computational approach)

Structure-based design relies on the three-dimensional structure of a target, often a macromolecule, to design complementary ligands. While the prompt excludes biological outcomes, the computational methodologies themselves are relevant. Molecular docking is a primary tool in this approach. It predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For analogues of 1-phenyl-3,4-dihydroisoquinoline, molecular docking simulations have been used to understand their binding modes. nih.gov These simulations involve generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the interaction energy.

The general workflow for a structure-based design project includes:

Target Preparation : Obtaining and refining the 3D structure of the target.

Ligand Preparation : Generating a 3D structure of the ligand and assigning correct atom types and charges.

Docking Simulation : Running the docking algorithm to predict binding poses.

Scoring and Analysis : Evaluating the predicted poses using scoring functions and visual inspection to understand the key interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and a specific property. The "activity" in QSAR is a general term and can refer to any measurable property, not just biological activity.

The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its properties. By quantifying these structural features using molecular descriptors, a predictive model can be built. For isoquinoline and related heterocyclic systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov

Table 2: Common Steps in a QSAR Study

| Step | Description |

|---|---|

| Data Set Selection | A series of structurally related compounds with measured property values is chosen. |

| Molecular Modeling and Alignment | 3D structures of the compounds are generated and aligned based on a common scaffold. |

| Descriptor Calculation | Numerical values (descriptors) that represent various aspects of the molecules' structures are calculated. For CoMFA and CoMSIA, these are steric and electrostatic field values around the molecules. |

| Model Development | Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that correlates the descriptors with the measured property. |

| Model Validation | The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. |

These QSAR models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing which analogues to synthesize and test. The graphical output of CoMFA and CoMSIA studies, known as contour maps, visually represents the regions in space where modifications to the molecular structure are likely to lead to a desired change in the property being studied.

CoMFA (Comparative Molecular Field Analysis) Applications

A 3D-QSAR study on a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives was performed to investigate the relationship between their molecular structures and their antioomycete activity. researchgate.netnih.gov For this analysis, the dataset was divided into a training set of 47 compounds and a test set of 12 compounds to validate the model's predictive power. The most potent compound, I23, was used as a template for the alignment of all other molecules. researchgate.net

The CoMFA model generated provided statistically significant results, indicating a reliable correlation between the steric and electrostatic fields of the molecules and their biological activities. researchgate.net The partial least squares (PLS) analysis of the CoMFA model yielded a high cross-validation coefficient (q²) of 0.701, which suggests good internal predictive ability. researchgate.net The non-cross-validated correlation coefficient (r²) was 0.966, with a low standard error of estimate (SEE) of 0.088, indicating a strong correlation between the experimental and predicted activities for the training set. researchgate.net The model's external predictive capability was confirmed by a predictive correlation coefficient (r²pred) of 0.884 for the test set compounds. researchgate.net

The statistical parameters of the CoMFA model are summarized in the table below:

| Parameter | Value |

| Cross-validation q² | 0.701 |

| Non-cross-validation r² | 0.966 |

| Standard Error of Estimate (SEE) | 0.088 |

| F-statistic (F) | 213.235 |

| Optimal Number of Components (ONC) | 6 |

| Predictive r² (r²pred) | 0.884 |

Table 1: Statistical results of the CoMFA model for 3,4-dihydroisoquinolin-1(2H)-one analogues. researchgate.net

The CoMFA contour maps for the steric and electrostatic fields provide a visual representation of the structure-activity relationships. For the steric field, green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where they are unfavorable. researchgate.net In the case of the electrostatic field, blue contours represent regions where electropositive groups enhance activity, and red contours indicate where electronegative groups are preferred. researchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis) Applications

To further refine the understanding of the structure-activity relationships, a CoMSIA model was also developed for the same series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.netnih.gov This method, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net

The CoMSIA model also demonstrated strong predictive power, with a q² of 0.612 and an r² of 0.933. researchgate.net The SEE for this model was 0.125, and the F-value was 113.896 with an optimal number of components of 6. researchgate.net The external predictive ability was also robust, with an r²pred of 0.871. researchgate.net

Below is a summary of the statistical results for the CoMSIA model:

| Parameter | Value |

| Cross-validation q² | 0.612 |

| Non-cross-validation r² | 0.933 |

| Standard Error of Estimate (SEE) | 0.125 |

| F-statistic (F) | 113.896 |

| Optimal Number of Components (ONC) | 6 |

| Predictive r² (r²pred) | 0.871 |

Table 2: Statistical results of the CoMSIA model for 3,4-dihydroisoquinolin-1(2H)-one analogues. researchgate.net

The CoMSIA contour maps provided more detailed insights. For instance, the hydrophobic field map indicated regions where hydrophobic groups would be beneficial for activity (yellow contours) and where hydrophilic groups would be preferred (white contours). researchgate.net Similarly, the hydrogen bond donor and acceptor maps highlighted areas where such interactions are critical for enhancing the biological potency of the compounds. researchgate.net

The experimental and predicted activities for a selection of the studied 3,4-dihydroisoquinolin-1(2H)-one analogues from the training and test sets are presented in the following table. The biological activity is expressed as pEC50, the negative logarithm of the half-maximal effective concentration.

| Compound | Actual pEC50 | CoMFA Predicted pEC50 | CoMSIA Predicted pEC50 |

| Training Set | |||

| I6 | 4.30 | 4.28 | 4.31 |

| I21 | 4.72 | 4.74 | 4.71 |

| I23 | 4.85 | 4.88 | 4.85 |

| I25 | 4.65 | 4.60 | 4.62 |

| I27 | 4.79 | 4.82 | 4.78 |

| I28 | 4.52 | 4.49 | 4.53 |

| Test Set | |||

| II9 | 4.21 | 4.35 | 4.33 |

Table 3: Actual and predicted pEC50 values for selected 3,4-dihydroisoquinolin-1(2H)-one analogues. researchgate.net

Q & A

Q. What are the primary synthetic routes for 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, and how do their yields and conditions compare?

- Methodological Answer : The compound can be synthesized via:

- Metal-free radical cyclization : Utilizes N-allylbenzamide and hydroxyalkylation to form the dihydroisoquinolinone core (40–60% yields, ambient conditions) .

- Ru(II)-catalyzed C–H functionalization : Enables one-pot synthesis with vinyl-1,3-dioxolan-2-one, offering high functional group tolerance (70–85% yields) .

- Pd-catalyzed intermolecular annulation : Efficient for terminal/internal allenes but requires acidic/basic workup (50–75% yields) .

Recommendation : Ru(II) catalysis is preferred for complex substrates due to milder conditions, while radical methods suit scalable, metal-free synthesis.

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings) .

- NMR/HRMS : Key for verifying substituents. For example, NMR peaks at δ 7.4–8.1 ppm confirm aromatic protons, while HRMS matches exact mass (e.g., [M+H]+ = 239.26 for CHNO) .

Recommendation : Combine X-ray for absolute configuration with NMR/HRMS for routine validation.

Q. What biological activities are reported for this compound, and which structural features modulate efficacy?

- Methodological Answer :